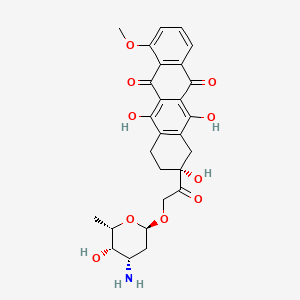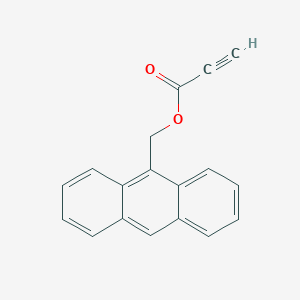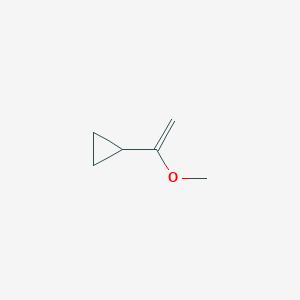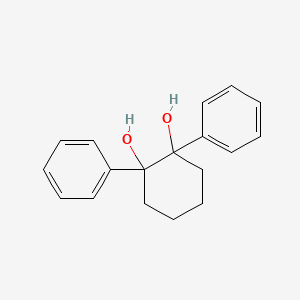
Dihexadecenyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexadecenyl hydrogen phosphate is a negatively charged lipid that is used for the formation of model membranes. It is known for its role in various scientific and industrial applications, particularly in the field of electrochemistry and sensor development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihexadecenyl hydrogen phosphate typically involves the reaction of hexadecenyl alcohol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the esterification of the alcohol with phosphoric acid, followed by purification steps to isolate the compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Dihexadecenyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: It can be reduced under specific conditions to form lower oxidation state phosphates.
Substitution: The hydrogen atom in the phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphates and substituted phosphates, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Dihexadecenyl hydrogen phosphate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of dihexadecenyl hydrogen phosphate involves its interaction with various molecular targets and pathways. In electrochemical applications, it enhances the electron transfer rate and reduces the resistance to charge transfer, leading to improved sensitivity and selectivity of the modified electrodes . In biological systems, it interacts with lipid bilayers to form stable membranes, which can be used to study membrane dynamics and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to dihexadecenyl hydrogen phosphate include:
Dihexadecyl phosphate: Another lipid used in the formation of model membranes.
Dicetyl phosphate: A similar compound with applications in electrochemistry and sensor development.
Uniqueness
This compound is unique due to its specific structure, which allows for enhanced interactions with molecular targets and improved performance in various applications. Its ability to form stable lipid bilayers and enhance electron transfer rates makes it particularly valuable in scientific research and industrial applications .
Propriétés
Numéro CAS |
65104-95-2 |
|---|---|
Formule moléculaire |
C32H63O4P |
Poids moléculaire |
542.8 g/mol |
Nom IUPAC |
[(E)-hexadec-1-enyl] [(E)-hexadec-2-enyl] hydrogen phosphate |
InChI |
InChI=1S/C32H63O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29-30,32H,3-26,28,31H2,1-2H3,(H,33,34)/b29-27+,32-30+ |
Clé InChI |
WHVCYBQKEYEREN-FBZAWFDBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC/C=C/OP(=O)(O)OC/C=C/CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCC=COP(=O)(O)OCC=CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)

![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)

![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)








